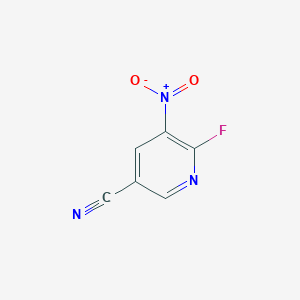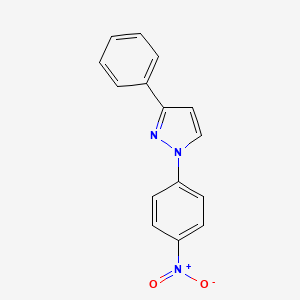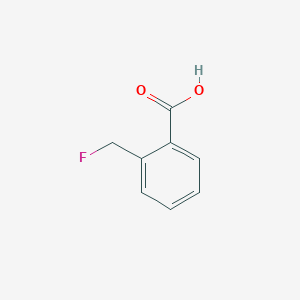![molecular formula C29H26F6O6P2PdS2 B3236884 [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate CAS No. 137846-38-9](/img/structure/B3236884.png)
[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate
Overview
Description
[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate: is a coordination compound that features a palladium center coordinated to a bidentate ligand, 1,3-bis(diphenylphosphino)propane, and two triflate anions. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings .
Mechanism of Action
Target of Action
The primary target of Pd(OTf)2(dippp), also known as 3-Diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate, is the organic compounds involved in cross-coupling reactions . The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds .
Mode of Action
Pd(OTf)2(dippp) interacts with its targets through a process known as nucleophilic substitution followed by C-H functionalization and aromatization . This process involves the replacement of a leaving group in the target molecule by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
The action of Pd(OTf)2(dippp) primarily affects the biochemical pathways involved in the synthesis of phenanthridines . Phenanthridines are a class of organic compounds that have various applications in medicinal chemistry .
Pharmacokinetics
Like other catalysts, its effectiveness is determined by its ability to facilitate reactions without being consumed in the process .
Result of Action
The result of Pd(OTf)2(dippp)'s action is the efficient synthesis of phenanthridines . This is achieved through the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of complex organic compounds .
Biochemical Analysis
Biochemical Properties
Pd(OTf)2(dippp) plays a crucial role in biochemical reactions, particularly in the synthesis of phenanthridines . It facilitates the reaction between 2-halogeno-N-Ms arylamines and benzyl halides/sulfonates via nucleophilic substitution followed by C-H functionalization and aromatization .
Cellular Effects
The cellular effects of Pd(OTf)2(dippp) are primarily observed in its role as a transporter of halide anions, especially the biologically relevant chloride anion, across phospholipid bilayers . This function influences various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Pd(OTf)2(dippp) exerts its effects through binding interactions with biomolecules. It acts as an efficient transporter of halide anions across a phospholipid bilayer . This action is likely facilitated by the compound’s unique structure and charge distribution .
Transport and Distribution
As mentioned earlier, Pd(OTf)2(dippp) acts as an efficient transporter of halide anions across phospholipid bilayers . This suggests that it may interact with certain transporters or binding proteins, influencing its localization or accumulation within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate typically involves the reaction of palladium(II) acetate with 1,3-bis(diphenylphosphino)propane in the presence of triflic acid. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. The resulting product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1,3-Bis(diphenylphosphino)propane]palladium(II) triflate is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of alkenes with aryl halides.
Sonogashira Coupling: Coupling of terminal alkynes with aryl halides.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Heck Reaction: Uses aryl halides, alkenes, and a base such as triethylamine in solvents like N,N-dimethylformamide (DMF).
Sonogashira Coupling: Involves terminal alkynes, aryl halides, and a base such as copper(I) iodide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Heck Reaction: Substituted alkenes.
Sonogashira Coupling: Substituted alkynes.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: Used in the synthesis of complex organic molecules, which can be potential drug candidates.
Industry:
Material Science: Employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
[1,3-Bis(diphenylphosphino)propane]palladium(II) chloride: Similar structure but with chloride anions instead of triflate.
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride: Nickel-based analog used in similar catalytic applications.
Uniqueness:
Properties
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUMLGJSGTNOK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F6O6P2PdS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137846-38-9 | |
| Record name | 137846-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



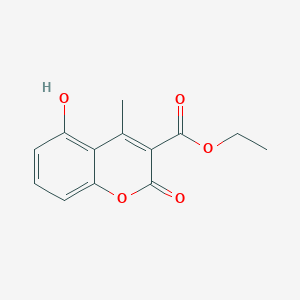
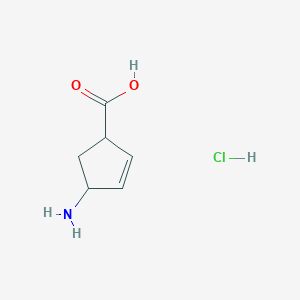
![(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3236847.png)
![2-Phenylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B3236855.png)
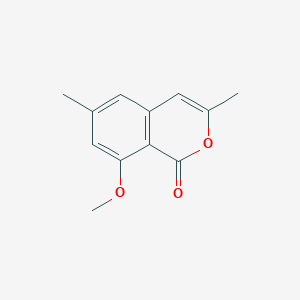
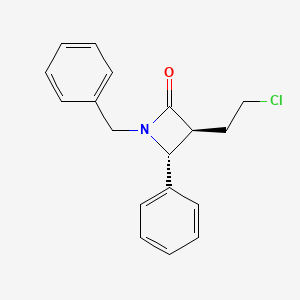
![7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3236874.png)
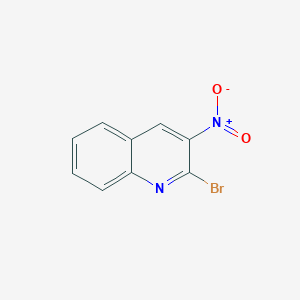
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)
